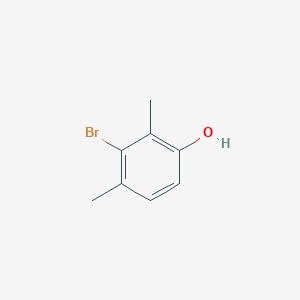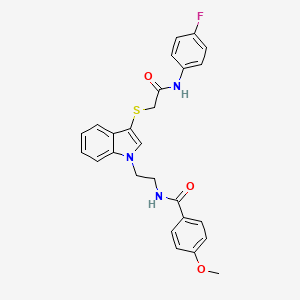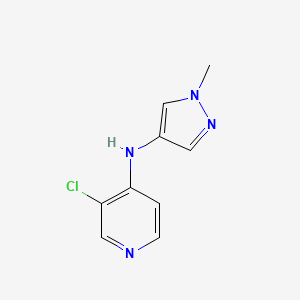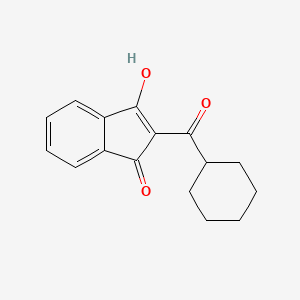
3-Bromo-2,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethylphenol is a chemical compound with the CAS number 74571-81-6 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the bromination of 3,4-dimethylphenol using bromine . This reaction can lead to 6-bromo-3,4-dimethylphenol .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine and methyl groups attached to the aromatic ring . The exact positions of these groups on the ring can be determined by the numbering of the carbon atoms in the ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with ethyl cinnamates in trifluoroacetic acid to form the corresponding dihydrocoumarin derivatives . Additionally, it can undergo bromination to form 6-bromo-3,4-dimethylphenol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.06 . It is a white to red powder and should be stored at temperatures between 0-8°C . The compound has a density of 1.5±0.1 g/cm³ .Scientific Research Applications
Electrophilic Substitution and Rearrangement Reactions :
- The bromination of 2,4-dimethylphenol leads to several products, including 6-bromo-2,4-dimethylphenol, which can undergo further bromination under various conditions (Brittain et al., 1982).
- Similarly, bromination of 3,4-dimethylphenol can lead to various brominated products depending on the conditions, illustrating the versatility of this compound in substitution reactions (Brittain et al., 1979).
Synthesis and Structural Analysis :
- The synthesis of 5-bromo-2,3-dimethylphenol was achieved by brominating and oxidizing 4,5-dimethyl-1,3-cyclohexanedione, demonstrating the compound's utility in synthesis pathways (Niestroj et al., 1998).
- The crystal structure of S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate was determined, providing insights into the molecular arrangement of derivatives of 3-bromo-2,4-dimethylphenol (Peters et al., 1994).
Polymerization and Material Science :
- The compound has been used in the phase transfer catalyzed polymerization of 4‐bromo‐2,6‐dimethylphenol, demonstrating its role in producing polymers with specific properties (Percec & Wang, 1991).
Halogenation Reactions :
- Studies on the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride have shown the versatility of halogenated derivatives of 2,4-dimethylphenol in various chemical transformations (Koudstaal & Olieman, 2010).
Chemical Properties and Reactions :
- The reactivity and chemical properties of 2,4-dimethylphenol derivatives like this compound have been explored in various contexts, including their interactions with other chemicals and their role in complex reactions (Chen et al., 2014).
Mechanism of Action
Future Directions
Future research on 3-Bromo-2,4-dimethylphenol could focus on its potential applications in various chemical reactions. For instance, it could be used to synthesize other compounds through reactions such as bromination . Additionally, understanding its mechanism of action in these reactions could provide valuable insights for the development of new synthetic methods .
Properties
IUPAC Name |
3-bromo-2,4-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFXFBQNZCNFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74571-81-6 |
Source


|
| Record name | 3-bromo-2,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2823946.png)
![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2823951.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)
![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)
